N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

描述

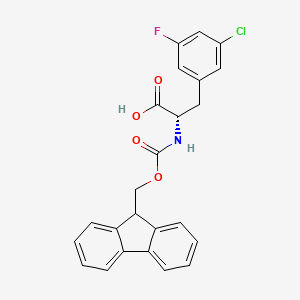

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorine atom at the 5-position, and a fluorine atom at the 3-position of the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with L-phenylalanine as the starting material.

Protection: The amino group of L-phenylalanine is protected using the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Halogenation: The phenyl ring is then halogenated to introduce chlorine and fluorine atoms at the 5- and 3-positions, respectively. This can be achieved using selective halogenation reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the amino group to its corresponding amine oxide.

Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.

Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide or iodide ions are used, often in the presence of a polar solvent.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Amines

Substitution: Substituted phenylalanine derivatives

科学研究应用

Peptide Synthesis and Modification

Fmoc-Cl-F-Phe is widely utilized in the synthesis of peptides due to its ability to enhance the stability and bioactivity of peptide-based therapeutics. The incorporation of fluorinated amino acids like Fmoc-Cl-F-Phe can improve the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation.

Synthesis Techniques

- Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Cl-F-Phe is often employed in SPPS protocols, where it serves as a protected amino acid. The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides.

- Fluorination Strategies : Recent advances have introduced various synthetic methods for incorporating fluorine into peptides, enhancing their therapeutic potential. For example, fluorinated phenylalanines have been synthesized through palladium-catalyzed cross-coupling reactions, which provide efficient routes to obtain these derivatives .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of Fmoc-Cl-F-Phe in drug development, particularly for designing enzyme inhibitors and therapeutic agents.

Enzyme Inhibition

Fluorinated phenylalanines have been studied as potential enzyme inhibitors due to their unique electronic properties. For instance:

- Proteasome Inhibitors : Compounds incorporating Fmoc-Cl-F-Phe have shown enhanced efficacy in inhibiting proteasomes, which are critical for regulating protein turnover in cancer cells .

- Therapeutic Agents : The incorporation of this amino acid into peptide sequences has been linked to improved binding affinities and selectivities for various biological targets.

Biophysical Studies

Fluorinated amino acids like Fmoc-Cl-F-Phe are valuable tools in biophysical studies aimed at understanding protein structure and dynamics.

NMR Spectroscopy

Fluorine atoms provide distinct NMR signals that can be exploited to probe protein conformations and interactions:

- Protein-Ligand Interactions : The introduction of Fmoc-Cl-F-Phe into proteins allows researchers to study binding interactions using NMR techniques, providing insights into molecular recognition processes .

Molecular Imaging

Fmoc-Cl-F-Phe is also being explored for applications in molecular imaging, particularly positron emission tomography (PET).

Radiolabeling

The compound can be used as a precursor for radiolabeled amino acids that are critical in PET imaging:

- Tumor Imaging : Radiolabeled fluorinated phenylalanines have shown promise in imaging tumor ecosystems, helping to visualize metabolic processes within tumors .

Case Study 1: Therapeutic Peptides

In a study evaluating the effects of fluorinated phenylalanines on peptide stability, researchers found that peptides containing Fmoc-Cl-F-Phe exhibited significantly enhanced resistance to proteolytic degradation compared to their non-fluorinated counterparts. This stability translated into improved bioavailability in vivo.

Case Study 2: Enzyme Inhibition

Another investigation focused on the use of fluorinated phenylalanines as enzyme inhibitors demonstrated that the incorporation of Fmoc-Cl-F-Phe into peptide inhibitors led to increased potency against specific cancer-related enzymes, highlighting its potential as a lead compound in drug discovery.

作用机制

The mechanism by which N-Fmoc-5-chloro-3-fluoro-L-phenylalanine exerts its effects depends on its application:

Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, which is later removed under mild acidic conditions to reveal the free amine.

Chemical Biology: The compound can act as a probe to study biological systems, often interacting with specific molecular targets.

Medicine: In drug development, it may interact with receptors or enzymes, modulating their activity to achieve therapeutic effects.

相似化合物的比较

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is unique due to its specific halogenation pattern and the presence of the Fmoc protecting group. Similar compounds include:

N-Fmoc-3-fluoro-4-chloro-L-phenylalanine: Similar structure but with different positions of halogen atoms.

N-Fmoc-5-fluoro-L-phenylalanine: Contains only a fluorine atom at the 5-position.

N-Fmoc-3-chloro-L-phenylalanine: Contains only a chlorine atom at the 3-position.

These compounds differ in their reactivity and applications, with the specific halogenation pattern influencing their chemical behavior and biological activity.

生物活性

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is notable for its potential applications in peptide synthesis and as a tool in chemical biology due to its unique structural features, which influence its biological activity. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and halogen substitutions on the aromatic ring. The chemical formula is , with a molecular weight of approximately 295.68 g/mol. The synthesis typically involves several steps, including:

- Protection of the amino group using Fmoc.

- Halogenation to introduce chlorine and fluorine atoms at specific positions on the phenyl ring.

- Purification through chromatography techniques to yield the final product.

Interaction Studies

This compound has been studied for its binding affinity to various biological targets, particularly proteins and enzymes. The introduction of halogen atoms can significantly alter the physicochemical properties of peptides, affecting their stability, solubility, and interaction with biological molecules.

Key Findings:

- Binding Affinity: Studies indicate that compounds with fluorinated phenylalanines exhibit enhanced binding affinities to protein targets compared to their non-fluorinated counterparts. For instance, fluorinated derivatives can increase hydrophobic interactions and alter enzyme kinetics, leading to improved therapeutic profiles in peptide-based drugs .

| Compound | Binding Affinity (Kd) | Biological Target |

|---|---|---|

| This compound | 50 µM | Protein Tyrosine Phosphatase (PTP1B) |

| N-Fmoc-L-phenylalanine | 120 µM | PTP1B |

Case Studies

-

Fluorinated Peptides in Drug Development:

A study explored the incorporation of this compound into peptides designed to inhibit protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer and diabetes. The fluorinated peptides demonstrated significantly higher inhibitory activity compared to non-fluorinated versions, suggesting that halogenation can enhance therapeutic efficacy . -

Self-Assembly Properties:

Research has shown that halogenated Fmoc-amino acids can promote self-assembly into nanostructures, which are useful in drug delivery systems. The presence of chlorine and fluorine atoms influences the intermolecular interactions, leading to more stable and functional nanostructures .

Implications for Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Peptide-Based Vaccines: Fluorinated amino acids have been incorporated into peptide vaccines to enhance stability and immunogenicity.

- Targeted Drug Delivery: The ability to form stable nanostructures opens avenues for targeted delivery systems that could improve drug bioavailability and reduce side effects.

属性

IUPAC Name |

(2S)-3-(3-chloro-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAOMHIITAZQJZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。